2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9688628
InChI: InChI=1S/C14H17N3O5/c1-21-11-5-9-10(6-12(11)22-2)16-8-17(14(9)20)7-13(19)15-3-4-18/h5-6,8,18H,3-4,7H2,1-2H3,(H,15,19)
SMILES: COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO)OC
Molecular Formula: C14H17N3O5
Molecular Weight: 307.30 g/mol

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide

CAS No.:

Cat. No.: VC9688628

Molecular Formula: C14H17N3O5

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide -

Specification

Molecular Formula C14H17N3O5
Molecular Weight 307.30 g/mol
IUPAC Name 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-hydroxyethyl)acetamide
Standard InChI InChI=1S/C14H17N3O5/c1-21-11-5-9-10(6-12(11)22-2)16-8-17(14(9)20)7-13(19)15-3-4-18/h5-6,8,18H,3-4,7H2,1-2H3,(H,15,19)
Standard InChI Key GVHVZRYZORKEKW-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCO)OC

Introduction

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives often involves condensation reactions between appropriate precursors. For example, the synthesis of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid involves the reaction of 6,7-dimethoxy-4-oxoquinazoline with chloroacetic acid or similar reagents.

Biological Activities of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities:

  • Anticancer Activity: Some quinazolines have been studied for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: These compounds have shown efficacy against various microorganisms, making them candidates for developing new antimicrobial drugs.

  • Antioxidant Properties: Certain quinazoline derivatives may exhibit antioxidant activity, which can be beneficial in protecting against oxidative stress-related diseases.

Research Findings and Future Directions

While specific research findings on 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-hydroxyethyl)acetamide are not available, studies on similar quinazoline derivatives suggest potential applications in pharmaceuticals. Future research should focus on synthesizing and characterizing this compound to explore its biological activities and potential therapeutic uses.

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